molecular formula C18H15BrN2O3 B11147460 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11147460
M. Wt: 387.2 g/mol
InChI Key: GBQGDPMJIXQRAL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that features a benzodioxole and an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This reaction involves the coupling of a benzodioxole derivative with a brominated indole under specific conditions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of benzodioxole and indole moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN2O3/c19-14-2-3-15-13(8-14)5-6-21(15)10-18(22)20-9-12-1-4-16-17(7-12)24-11-23-16/h1-8H,9-11H2,(H,20,22)

InChI Key

GBQGDPMJIXQRAL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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